

Comparative analysis of sodium copper chlorophyllin from different commercial sources

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chlorophyllin sodium copper salt*

Cat. No.: *B15542743*

[Get Quote](#)

A Comparative Guide to Commercial Sodium Copper Chlorophyllin for Researchers

For researchers, scientists, and professionals in drug development, the selection of high-purity and well-characterized reagents is paramount. This guide provides a comparative analysis of sodium copper chlorophyllin (SCC) from various commercial sources, offering insights into their typical specifications and providing standardized protocols for experimental evaluation.

Sodium copper chlorophyllin, a semi-synthetic derivative of chlorophyll, is widely utilized in the pharmaceutical, food, and cosmetic industries for its vibrant green color, antioxidant, and potential antimutagenic properties.^{[1][2]} The quality and composition of commercial SCC can vary, impacting its stability, biological activity, and experimental reproducibility. This guide aims to equip researchers with the necessary information to select and evaluate SCC from different suppliers.

Comparative Analysis of Commercial Sodium Copper Chlorophyllin

While direct comparative studies providing head-to-head data on purity and biological activity of SCC from different commercial suppliers are not readily available in published literature, a comparison of their product specifications offers initial insights. The following table summarizes publicly available information from several prominent chemical suppliers. Researchers are encouraged to request lot-specific Certificates of Analysis for detailed quantitative data.

Table 1: Comparison of Specifications for Sodium Copper Chlorophyllin from Various Commercial Suppliers

Specification	Sigma-Aldrich	TCI America	Spectrum Chemical	Thermo Fisher Scientific	Santa Cruz Biotechnology
Product Name	Chlorophyllin sodium copper salt	Sodium Copper Chlorophyllin	Chlorophyllin Sodium Copper Salt	Chlorophyllin, coppered trisodium salt	Chlorophyllin sodium copper salt
CAS Number	11006-34-1	28302-36-5[3]	11006-34-1[4]	11006-34-1[5]	11006-34-1[6]
Molecular Formula	C ₃₄ H ₃₁ CuN ₄ N ₃ O ₆	Not specified	C ₃₄ H ₃₁ CuN ₄ N ₃ O ₆ [4]	C ₃₄ H ₃₁ CuN ₄ N ₃ O ₆ [5]	C ₃₄ H ₃₁ CuN ₄ N ₃ O ₆ [6]
Molecular Weight	724.15	Not specified	724.17[4]	Not specified	724.15[6]
Appearance	Powder	Crystalline Powder[7]	Powder	Dark green to black powder[5]	Not specified
Solubility	H ₂ O: 100 mg/mL, dark green	Not specified	Not specified	Soluble in water[8]	Not specified
pH	Not specified	Not specified	Not specified	9.0-11.0 (1% solution in water)[5]	Not specified
Copper Content	Not specified	Not specified	Not specified	3.5-6.5%[5]	Not specified
Storage	2-8°C	Not specified	Not specified	Not specified	Not specified

Experimental Protocols for Comparative Evaluation

To facilitate a comprehensive in-house comparison of sodium copper chlorophyllin from different suppliers, the following detailed experimental protocols are provided.

Purity and Composition Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol allows for the separation and quantification of the major components of SCC, such as copper chlorin e4 and copper chlorin e6.

- Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Photodiode Array (PDA) or UV-Vis detector
- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

- Reagents:

- Methanol (HPLC grade)
- Water (HPLC grade)
- Acetic acid (glacial, analytical grade)
- Sodium copper chlorophyllin samples from different suppliers

- Procedure:

- Mobile Phase Preparation: Prepare a mobile phase of methanol and water (97:3, v/v) containing 1% acetic acid. Filter and degas the mobile phase before use.
- Standard and Sample Preparation:
 - Prepare a stock solution of a reference standard of sodium copper chlorophyllin (if available) in the mobile phase.
 - Accurately weigh and dissolve the SCC samples from different commercial sources in the mobile phase to a known concentration (e.g., 100 µg/mL).
- Chromatographic Conditions:

- Column: C18 reversed-phase column
- Mobile Phase: Methanol/Water (97:3, v/v) with 1% Acetic Acid
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 μ L
- Detector Wavelength: 405 nm
- Column Temperature: 25°C
- Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
- Data Interpretation: Compare the chromatograms of the different commercial samples. Identify and quantify the major peaks corresponding to copper chlorin derivatives based on retention times and spectral data from the PDA detector. The peak area of the main components can be used to assess the relative purity.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This spectrophotometric assay measures the capacity of SCC to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

- Instrumentation:
 - UV-Vis Spectrophotometer
- Reagents:
 - DPPH (2,2-diphenyl-1-picrylhydrazyl)
 - Methanol (analytical grade)
 - Sodium copper chlorophyllin samples

- Ascorbic acid (as a positive control)
- Procedure:
 - DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
 - Sample Preparation: Prepare a series of dilutions of the SCC samples from different suppliers in methanol. Prepare a similar dilution series for the ascorbic acid positive control.
 - Assay:
 - In a microplate or cuvette, add 100 µL of each SCC dilution or ascorbic acid standard.
 - Add 100 µL of the 0.1 mM DPPH solution to each well/cuvette.
 - Mix well and incubate in the dark at room temperature for 30 minutes.
 - Measurement: Measure the absorbance at 517 nm. A blank containing methanol and the sample solution, and a control containing methanol and the DPPH solution should also be measured.
 - Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
 - $$\% \text{ Inhibition} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$$
 - Where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the sample with the DPPH solution.
 - IC_{50} Determination: Plot the percentage of inhibition against the concentration of the SCC samples and determine the IC_{50} value (the concentration required to inhibit 50% of the DPPH radicals). A lower IC_{50} value indicates higher antioxidant activity.

Antimutagenic Activity Assessment: The Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic and antimutagenic potential of chemical compounds. To evaluate the antimutagenic activity of SCC,

it is tested for its ability to inhibit the mutagenic effect of a known mutagen.

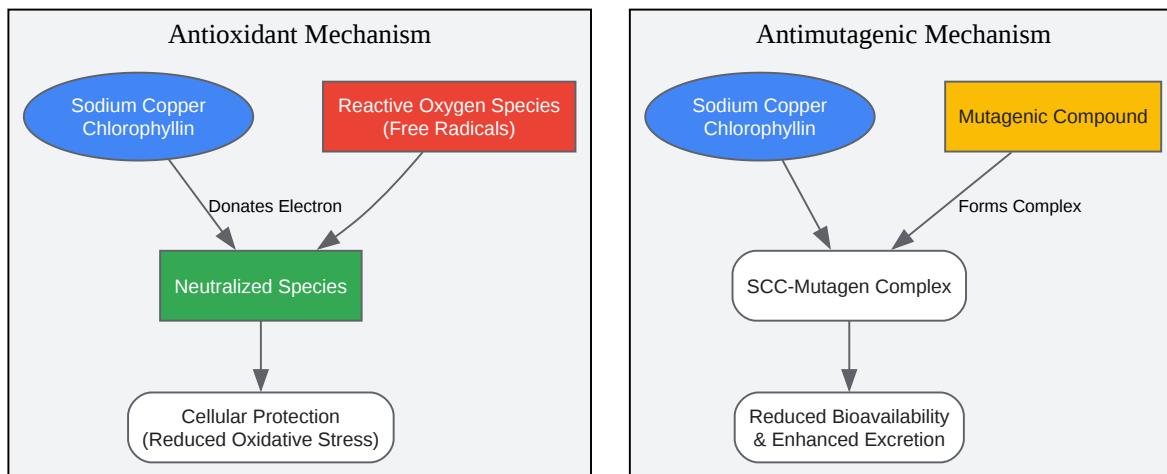
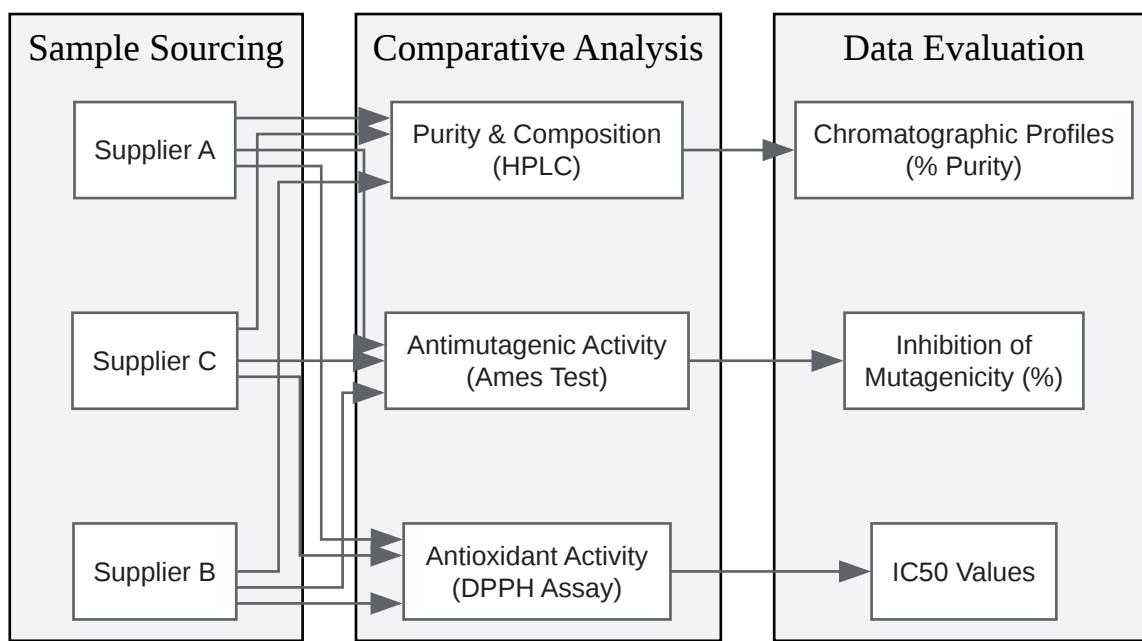
- Materials:

- *Salmonella typhimurium* tester strains (e.g., TA98 or TA100, which are sensitive to frameshift and base-pair substitution mutagens, respectively)
- S9 fraction (for metabolic activation)
- Known mutagen (e.g., aflatoxin B₁, benzo[a]pyrene)
- Glucose minimal agar plates
- Top agar
- Histidine/biotin solution
- Sodium copper chlorophyllin samples

- Procedure (Plate Incorporation Method):

- Preparation:

- Prepare overnight cultures of the *Salmonella typhimurium* tester strains.
 - Prepare the S9 mix if metabolic activation is required for the chosen mutagen.



- Assay:

- To a test tube containing 2 mL of molten top agar at 45°C, add:
 - 0.1 mL of the bacterial culture
 - 0.1 mL of the SCC sample solution at various concentrations
 - 0.1 mL of the known mutagen solution
 - 0.5 mL of the S9 mix (if required) or buffer

- Vortex the tube gently and pour the contents onto a glucose minimal agar plate.
- Controls:
 - Negative Control: Bacteria, buffer, and solvent.
 - Positive Control: Bacteria, buffer, and the known mutagen.
 - Toxicity Control: Bacteria, buffer, and the highest concentration of the SCC sample to check for bactericidal effects.
- Incubation: Incubate the plates at 37°C for 48-72 hours.
- Data Analysis:
 - Count the number of revertant colonies on each plate.
 - Calculate the percentage of inhibition of mutagenicity for each SCC concentration using the following formula:
 - $$\% \text{ Inhibition} = \frac{[(\text{Revertants_positive_control} - \text{Revertants_sample}) / (\text{Revertants_positive_control} - \text{Revertants_negative_control})] \times 100}$$
 - A dose-dependent decrease in the number of revertant colonies in the presence of SCC indicates antimutagenic activity.

Visualizing Experimental Workflows and Mechanisms

To further aid in the understanding of the experimental processes and the proposed mechanisms of action of sodium copper chlorophyllin, the following diagrams are provided.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sodium Copper Chlorophyll (SCC), CasNo.11006-34-1 Hangzhou Fortune Biopharm Co.,LTD. China (Mainland) [ftpharm.lookchem.com]
- 2. bocsci.com [bocsci.com]
- 3. calpaclab.com [calpaclab.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Chlorophyllin, coppered trisodium salt 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. scbt.com [scbt.com]
- 7. Sodium Copper Chlorophyllin, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. Chlorophyllin, coppered trisodium salt 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- To cite this document: BenchChem. [Comparative analysis of sodium copper chlorophyllin from different commercial sources]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15542743#comparative-analysis-of-sodium-copper-chlorophyllin-from-different-commercial-sources>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com